molecular formula C15H23NO2 B6757020 Cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone

Cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone

Cat. No.: B6757020
M. Wt: 249.35 g/mol
InChI Key: XLDWBDBRRXJZGD-UHFFFAOYSA-N
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Description

Cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a spirocyclic scaffold, which is known for its combination of flexibility and limited degrees of freedom, making it a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria. This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria .

Comparison with Similar Compounds

Properties

IUPAC Name

cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c17-14(13-6-2-3-7-13)16-10-11-18-15(12-16)8-4-1-5-9-15/h6H,1-5,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDWBDBRRXJZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CCO2)C(=O)C3=CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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